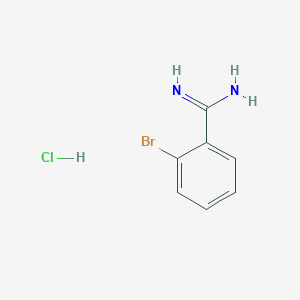
2-Bromobenzamidine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bromobenzamide derivatives is a topic of interest in several papers. For instance, a copper-catalyzed tandem reaction of 2-bromobenzamides with aldehydes and aqueous ammonia has been developed to efficiently prepare quinazolinones, a process that also allows for the synthesis of the alkaloid tryptanthrin . Additionally, palladium-catalyzed direct arylation of heteroarene C-H bonds by 2- or 4-bromobenzamides has been achieved, demonstrating the versatility of bromobenzamides in cross-coupling reactions . These methods of synthesis highlight the reactivity of bromobenzamide compounds and could be extrapolated to the synthesis of 2-Bromobenzamidine hydrochloride.
Molecular Structure Analysis
The molecular structure of bromobenzamide derivatives is crucial for their reactivity and application in synthesis. The papers discuss the detailed structures of various bromobenzamide complexes, determined by X-ray diffraction, which exhibit intermolecular interactions such as C-HX (Cl, Br, π) and π-π interactions . Understanding these structural details is essential for predicting the behavior of similar compounds, including 2-Bromobenzamidine hydrochloride.
Chemical Reactions Analysis
Bromobenzamide derivatives participate in a variety of chemical reactions. The cyclometalated Pd(II) and Ir(III) complexes with bromobenzamide ligands have been used in luminescent properties and in catalytic applications for coupling reactions . The copper-catalyzed tandem reaction mentioned earlier is another example of the chemical reactivity of bromobenzamide derivatives, leading to the formation of complex heterocyclic structures . These reactions provide insight into the potential reactivity of 2-Bromobenzamidine hydrochloride in similar contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzamide derivatives are influenced by their molecular structure. For example, the luminescent properties of cyclometalated complexes with bromobenzamide ligands are a direct result of their structural features . Additionally, the reductive cleavage of the nitrogen-oxygen bond in 3-aminobenzisoxazoles to form 2-hydroxybenzamidines demonstrates the chemical properties of benzamidine derivatives under various conditions . These studies provide a foundation for understanding the physical and chemical properties that 2-Bromobenzamidine hydrochloride might exhibit.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis in Drug Design
- Solid State Conformations and Pharmacological Effects : A study examined the solid-state conformations of related benzamides, including a variant of 2-Bromobenzamidine, to understand their pharmacological properties. This analysis can be crucial in drug design, specifically for its application in dopamine receptor models (Högberg et al., 1986).
Interaction with Dopamine Receptors
- Dopamine D2 Receptor Interactions : Research has focused on the interaction of substituted benzamides, like those similar to 2-Bromobenzamidine, with dopamine D2 receptors. This is important for understanding their potential in treating conditions related to dopamine dysfunction (Westlind‐Danielsson, Gustafsson, & Andersson, 1994).
Photosynthetic Inhibition
- Inhibition of Photosynthetic Electron Transport : Bromobenzamides have been studied for their ability to inhibit photosynthetic electron transport. This research could have implications in understanding plant physiology and developing herbicides (Kráľová et al., 2013).
Cellular Effects and Toxicology
- Impact on Cellular Glutathione and DNA : Studies have shown that compounds like 2-Bromobenzamidine can affect cellular glutathione levels and cause DNA damage, providing insights into cellular response to certain toxic substances (Vamvakas et al., 1992).
Antipsychotic Agent Development
- Conformationally Restricted Analogues for Antipsychotic Agents : Research into conformationally restricted derivatives of compounds related to 2-Bromobenzamidine helps in the development of new antipsychotic medications. This involves exploring their affinity for dopamine receptors (Norman, Kelley, & Hollingsworth, 1993).
Environmental Impact Studies
- Formation of Dioxins from Pyrolysis : The study of brominated hydrocarbons like 2-Bromophenol, a related compound, in thermal degradation processes can reveal the potential for formation of harmful dioxins, highlighting environmental impacts of disposing materials with brominated flame retardants (Evans & Dellinger, 2003).
Eigenschaften
IUPAC Name |
2-bromobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRULRSLJNLFGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470507 | |
| Record name | 2-Bromobenzamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzamidine hydrochloride | |
CAS RN |
57075-82-8 | |
| Record name | 2-Bromobenzamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobenzene-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





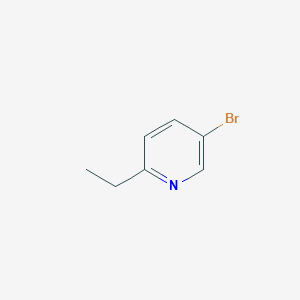

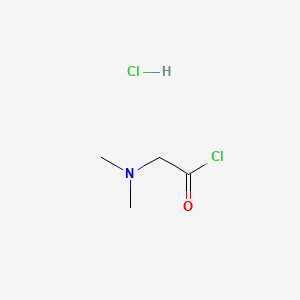
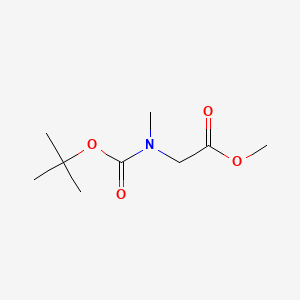





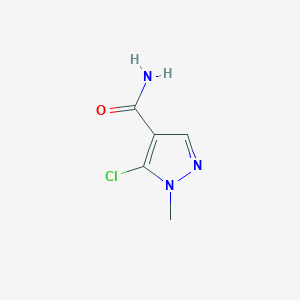

![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)